N'-[(1E)-(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]-2-(phenylsulfanyl)acetohydrazide
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Overview
Description
“N’-[(1E)-(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]-2-(phenylsulfanyl)acetohydrazide” is a chemical compound with the molecular formula C16H13N3O5S . It has been mentioned in the context of a novel signaling mechanism for constructing fluorescent probes based on the modulation of the unique rotation of the N–N single bond in the acetohydrazide group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, an oxidative coupling reaction for N–S/S–S bond formation from (E)-N′-benzylideneacetohydrazide and S8 has been used to furnish substituted N,N′-disulfanediyl-bis(N′-((E)-benzylidene) acetohydrazide) .Molecular Structure Analysis
The molecular structure of this compound includes a nitro group attached to a benzodioxol ring, which is connected to an acetohydrazide group via a methylene bridge .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the retrieved sources, it’s known that acetohydrazides can participate in various chemical reactions, including the construction of fluorescent probes .Physical and Chemical Properties Analysis
This compound has a molecular formula of C16H13N3O5S and an average mass of 268.249 Da . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polar surface area are also provided .Scientific Research Applications
Anticancer Properties
Hydrazones and their derivatives, such as N'-[(1E)-(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]-2-(phenylsulfanyl)acetohydrazide, have been studied for their potential anticancer properties. Research indicates that these compounds can inhibit cancer cell migration and show selective cytotoxicity towards certain cancer cell lines. A study found that specific hydrazone derivatives were more cytotoxic against melanoma cell lines and could be tested as antimetastatic candidates due to their selective action towards cancer cells (Šermukšnytė et al., 2022). Similarly, various hydrazide derivatives showed antimicrobial, antifungal, antioxidant, and anticancer activities, indicating their therapeutic potential in treating various diseases (Fathima et al., 2022).
Optical Properties for Device Applications
Hydrazones exhibit significant nonlinear optical properties, making them suitable for potential applications in optical devices such as optical limiters and switches. A study on three hydrazones revealed their potential as candidates for these applications due to their ability to exhibit two-photon absorption and possess considerable optical power-limiting behavior (Naseema et al., 2010).
Antileishmanial Activity
Compounds related to this compound have demonstrated antileishmanial effects. Studies on imidazole hydrazone compounds have shown that certain derivatives exhibit activity against Leishmania chagasi, suggesting their potential as bioreducible antileishmanial prodrug candidates (Oliveira et al., 2019).
Antimicrobial and Antioxidant Activities
Various hydrazide derivatives have been synthesized and evaluated for their biological potency, including antimicrobial, antifungal, antioxidant, and anticancer activities. Some compounds have shown promising results in inhibiting microbial growth and scavenging free radicals (Fathima et al., 2022). Novel N'-arylmethylidene hydrazides have also demonstrated potent antioxidant and antibacterial activities, making them candidates for further pharmacological studies (Ahmad et al., 2010).
Conformational Characterization and Stereochemical Behavior
The synthesis of N-acylhydrazones and their structural interpretation via NMR experiments has provided insights into the conformational behavior and stereochemistry of these compounds. This understanding aids in the exploration of their potential pharmacological applications and contributes to the design of new therapeutic agents (Munir et al., 2021).
Future Directions
Properties
IUPAC Name |
N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5S/c20-16(9-25-12-4-2-1-3-5-12)18-17-8-11-6-14-15(24-10-23-14)7-13(11)19(21)22/h1-8H,9-10H2,(H,18,20)/b17-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDSUEDWMJMDSZ-CAOOACKPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)CSC3=CC=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)CSC3=CC=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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